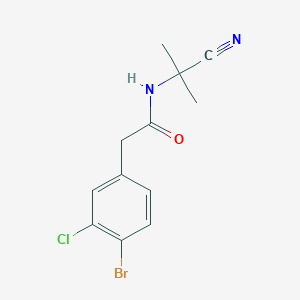![molecular formula C19H21N5O2S B2579282 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396847-44-1](/img/structure/B2579282.png)
3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic reactions, typically involving cyclopentyl derivatives, pyrimidine compounds, and appropriate aminating agents. Specific reaction conditions like temperature, solvent, and catalysts play a significant role in the efficiency and yield of the synthesis.
Industrial Production Methods: : Industrial-scale production would require optimization of the synthesis process to ensure consistent quality and yield. This might involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of chemical reactions, such as:
Oxidation: : Where oxygen is added or electrons are removed.
Reduction: : Where hydrogen is added or electrons are gained.
Substitution: : Where a functional group in the molecule is replaced by another functional group.
Common Reagents and Conditions: : Some common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored based on the desired outcome and may involve specific temperatures, solvents, and catalysts.
Major Products Formed: : The major products depend on the type of reaction and the specific reagents used. For instance, oxidation might produce oxidized derivatives, while substitution reactions would yield various substituted pyrimidine derivatives.
Scientific Research Applications
This compound has diverse applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May serve as a probe to study biological pathways or as a ligand in biochemical assays.
Medicine: : Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials or as an intermediate in manufacturing chemical products.
Mechanism of Action
Mechanism of Action: : The effects of this compound are mediated through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary but often involves binding to a target site, altering the target's activity, and thereby influencing biological pathways.
Molecular Targets and Pathways: : Potential targets may include various proteins, enzymes, or nucleic acids, and the pathways affected could be metabolic, signaling, or regulatory.
Comparison with Similar Compounds
Comparison: : Compared to other pyrimidine derivatives, 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may offer unique advantages, such as improved binding affinity or specificity for its targets.
Similar Compounds: : Similar compounds include other pyrimidine derivatives like 2,4-diaminopyrimidines, known for their pharmaceutical applications, and 4,5-dihydropyrimidine derivatives, used in various chemical syntheses.
There you go, a thorough exploration of this compound. The world of organic chemistry never ceases to fascinate!
Properties
IUPAC Name |
6-cyclopentyl-2-[(4-methylsulfanylphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-27-14-8-6-12(7-9-14)10-20-18-21-11-15-16(22-18)23-19(26)24(17(15)25)13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H2,20,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCWXIKWLIVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2579205.png)




![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)


![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2579215.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)
